molecular formula C10H16O3 B3111608 Methyl 4-acetylcyclohexanecarboxylate CAS No. 183996-94-3

Methyl 4-acetylcyclohexanecarboxylate

Cat. No.: B3111608
CAS No.: 183996-94-3
M. Wt: 184.23 g/mol
InChI Key: FVKWOWXKTBIIJU-UHFFFAOYSA-N
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Description

Methyl 4-acetylcyclohexanecarboxylate (CAS: 120077-76-1 / 56020-69-0 ) is a high-purity chemical intermediate of significant interest in organic and pharmaceutical research. This compound, with the molecular formula C 10 H 16 O 3 and a molecular weight of 184.23 g/mol, is characterized by the presence of both an ester and a ketone functional group on its cyclohexane ring . This bifunctional nature makes it a valuable and versatile building block (synthon) for constructing more complex molecular architectures, particularly in medicinal chemistry and materials science. Its primary research value lies in its application as a key precursor in synthetic pathways. Researchers utilize this compound for the development of novel pharmaceutical candidates and other fine chemicals. The ester group can be hydrolyzed to a carboxylic acid or transformed into other derivatives, while the ketone group is amenable to reactions such as Grignard additions or reductions, allowing for extensive molecular diversification . Specifications & Handling: • CAS Number: 120077-76-1 • Molecular Formula: C 10 H 16 O 3 • Molecular Weight: 184.23 g/mol • Storage: Store in a sealed container in a cool, dry place . • Safety: Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. General precautionary statements include avoiding contact with eyes, skin, and clothing, and using only in a well-ventilated area . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-acetylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKWOWXKTBIIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Acetylcyclohexanecarboxylate

Established Synthetic Routes and Reaction Conditions

The preparation of methyl 4-acetylcyclohexanecarboxylate can be broadly categorized into multi-step syntheses and more direct acylation strategies. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Multi-Step Synthesis Approaches

A common and versatile approach to this compound involves a sequence of reactions starting from readily available cyclic ketones. This method allows for the systematic construction of the required functional groups.

While a direct multi-step synthesis from unsubstituted cyclohexanone (B45756) to this compound is not prominently detailed in readily available literature, a conceptual pathway can be outlined based on fundamental organic transformations. A plausible, though not explicitly documented, route would likely involve the introduction of a carbon-based substituent at the 4-position of the cyclohexanone ring, which can then be converted to the acetyl and methyl carboxylate groups. This would necessitate a series of protection, activation, and functional group interconversion steps.

A more practical starting point found in synthetic chemistry involves precursors where a functional group is already present at the 4-position, which can be elaborated into the target molecule. For instance, starting with a 4-substituted cyclohexanone derivative can streamline the synthesis.

A key transformation in the synthesis is the introduction of the acetyl group. In a direct acylation approach, this is typically achieved using an acylating agent such as acetyl chloride. The reaction is generally mediated by a Lewis acid or a base. In the context of a pre-existing cyclohexanecarboxylic acid moiety, the acylation would target the cyclohexane (B81311) ring. However, Friedel-Crafts type acylations, which are common for aromatic systems, are not directly applicable to saturated aliphatic rings like cyclohexane under standard conditions.

Therefore, the introduction of the acetyl group often proceeds through the formation of an enolate or a similar nucleophilic intermediate from a cyclohexanone derivative, which then reacts with an acetylating agent. Alternatively, an organometallic reagent derived from a protected 4-halocyclohexanecarboxylate could react with an acetyl source.

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 4-acetylcyclohexanecarboxylic acid. This transformation is most commonly achieved through Fischer esterification. The reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The mixture is heated to reflux to drive the reaction towards the ester product. The equilibrium of this reaction can be shifted in favor of the product by using a large excess of methanol or by removing the water formed during the reaction.

Reaction Step Reagents and Conditions Purpose
Esterification4-acetylcyclohexanecarboxylic acid, Methanol (excess), conc. H₂SO₄ (catalyst), RefluxTo convert the carboxylic acid to its methyl ester.

Direct Acylation Strategies

Direct acylation strategies aim to introduce the acetyl group onto a cyclohexanecarboxylic acid derivative in a more streamlined fashion, potentially reducing the number of synthetic steps.

The direct acylation of cyclohexanecarboxylic acid itself to form 4-acetylcyclohexanecarboxylic acid is a challenging transformation. As mentioned, Friedel-Crafts acylation is not feasible for a saturated cyclohexane ring. An alternative approach would be to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride. The resulting cyclohexanecarbonyl chloride could then potentially undergo acylation, though this is not a standard or well-documented procedure for introducing an acetyl group onto the cyclohexane ring.

A more plausible direct strategy involves preparing 4-acetylcyclohexanecarboxylic acid through a different route and then esterifying it. The synthesis of the key intermediate, 4-acetylcyclohexanecarboxylic acid, could potentially be achieved through the oxidation of a corresponding secondary alcohol, 4-(1-hydroxyethyl)cyclohexanecarboxylic acid, or through a Grignard reaction involving a protected 4-cyanocyclohexanone followed by hydrolysis and further functional group manipulation.

Once 4-acetylcyclohexanecarboxylic acid is obtained, its conversion to this compound follows the standard Fischer esterification protocol as described previously.

Reactant Reagent 1 Reagent 2 Product Reaction Type
4-Acetylcyclohexanecarboxylic AcidMethanolSulfuric Acid (catalyst)This compoundFischer Esterification
Subsequent Esterification with Methanol

The synthesis of this compound can be achieved through a multi-step process that concludes with the esterification of a carboxylic acid precursor using methanol. This method is a specific application of the broader class of esterification reactions, a fundamental transformation in organic synthesis. Typically, this involves the preparation of 4-acetylcyclohexanecarboxylic acid, which is then converted to its corresponding methyl ester.

The most common procedure for this transformation is the Fischer-Speier esterification, often referred to as Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol, in this case, methanol, in the presence of a strong acid catalyst. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, as described by the general mechanism below. organic-chemistry.org

General Reaction Scheme for Fischer Esterification:

The mechanism proceeds through several key steps. Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com

To favor the formation of the ester product and achieve a high yield, the equilibrium must be shifted to the right. This is commonly accomplished by using a large excess of the alcohol (methanol), which also serves as the solvent, or by removing water from the reaction mixture as it is formed, for instance, through azeotropic distillation. masterorganicchemistry.comorganic-chemistry.org

Esterification of 4-Acetylcyclohexanecarboxylic Acid

The direct esterification of 4-acetylcyclohexanecarboxylic acid with methanol is a straightforward and widely used method for the synthesis of this compound. This reaction is a classic example of the Fischer esterification, where the carboxylic acid is heated with methanol in the presence of an acid catalyst. chemguide.co.uk

Commonly used acid catalysts for this transformation include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or dry hydrogen chloride (HCl) gas. masterorganicchemistry.comorganic-chemistry.org The choice of catalyst can depend on the scale of the reaction and the sensitivity of the starting material. The reaction is typically performed under reflux to ensure a sufficient reaction rate.

Reaction: 4-Acetylcyclohexanecarboxylic Acid + Methanol --(H⁺ catalyst)--> this compound + Water

While specific, optimized conditions for this exact substrate are proprietary or scattered in patent literature, the general parameters for Fischer esterification are well-established. A study on the esterification of acetic acid with methanol found that using equal amounts of acid and alcohol resulted in a 65% yield at equilibrium, which could be increased to 97% by using a 10-fold excess of the alcohol. masterorganicchemistry.com

Table 1: Typical Reaction Conditions for Fischer Esterification

Parameter Description Reference
Reactants Carboxylic Acid (e.g., 4-acetylcyclohexanecarboxylic acid), Alcohol (Methanol) chemguide.co.uk
Catalyst Concentrated H₂SO₄, p-TsOH, HCl masterorganicchemistry.comorganic-chemistry.org
Solvent Excess methanol often serves as the solvent masterorganicchemistry.com
Temperature Typically heated to the reflux temperature of the alcohol chemguide.co.uk
Equilibrium Shift Use of excess alcohol; removal of water masterorganicchemistry.comorganic-chemistry.org

Stereoselective Synthesis of this compound and its Precursors

The synthesis of this compound involves a disubstituted cyclohexane ring, which introduces the element of stereochemistry. Controlling the spatial arrangement of the acetyl and methyl carboxylate groups is crucial for obtaining specific isomers with desired properties.

Control of Stereochemistry in Cyclohexane Derivatives

The stereochemistry of cyclohexane derivatives is dominated by their conformational flexibility. The cyclohexane ring primarily adopts a low-energy chair conformation to minimize angle and torsional strain. slideshare.net

Conformations and Substituent Positions: In a chair conformation, the substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). mvpsvktcollege.ac.in The chair conformation can undergo a "ring flip," which interconverts axial and equatorial positions. mvpsvktcollege.ac.in

Cis/Trans Isomerism: For a 1,4-disubstituted cyclohexane like this compound, two geometric isomers are possible: cis and trans. mvpsvktcollege.ac.in

In the cis isomer , the two substituents are on the same side of the ring's plane. In the chair conformation, this translates to one substituent being in an axial position and the other in an equatorial position. mvpsvktcollege.ac.in

In the trans isomer , the substituents are on opposite sides of the plane. This corresponds to both substituents being in equatorial positions or both being in axial positions. mvpsvktcollege.ac.in

Thermodynamic Stability: The thermodynamic stability of these isomers is largely dictated by steric strain. Substituents in the equatorial position are generally more stable than in the axial position due to the avoidance of unfavorable 1,3-diaxial interactions. slideshare.net Consequently, the most stable conformation for a 1,4-disubstituted cyclohexane is the trans isomer where both bulky groups occupy equatorial positions. The inclusion of the cyclohexane ring into a more rigid structure, such as in decalin, is one way to completely control its conformation. researchgate.net

Table 2: Stereoisomers of 1,4-Disubstituted Cyclohexane

Isomer Substituent Positions (in most stable chair form) Relative Stability
Trans diequatorial Most Stable
Cis axial/equatorial Less Stable

Asymmetric Synthesis Approaches for Chiral Analogs

Asymmetric synthesis aims to produce chiral molecules in enantiomerically pure form. sigmaaldrich.com While the trans and cis isomers of this compound are themselves achiral, the synthesis of chiral precursors or analogs is a significant area of organic chemistry. researchgate.net Key strategies in asymmetric synthesis involve the use of chiral auxiliaries, chiral catalysts, or enzymes to influence the stereochemical outcome of a reaction. sigmaaldrich.comnih.gov

For instance, a prochiral precursor such as methyl 4-oxocyclohexanecarboxylate (B1232831) could be reduced to a chiral alcohol. prepchem.com The catalytic asymmetric reduction of such prochiral ketones can be achieved with high enantioselectivity using alcohol dehydrogenases. researchgate.net Another advanced approach involves the transfer of chirality, where an existing chiral center in the molecule directs the formation of a new one. rsc.org

Diastereoselective and Enantioselective Methodologies

Stereoselective synthesis can be broadly categorized into diastereoselective and enantioselective methods.

Diastereoselective Synthesis: This methodology focuses on the preferential formation of one diastereomer over another. In the context of this compound, this pertains to controlling the synthesis to yield predominantly either the cis or the trans isomer. For example, the catalytic hydrogenation of an aromatic precursor like p-aminobenzoic acid can yield a mixture of cis and trans isomers of the corresponding cyclohexanecarboxylic acid, with the ratio influenced by the catalyst and reaction conditions. google.com Diastereoselectivity can also be achieved in reactions like Diels-Alder cycloadditions or aldol (B89426) reactions to construct the substituted cyclohexane ring. researchgate.netnih.gov

Enantioselective Synthesis: This approach is used to create a new chiral center with a preference for one enantiomer. This is vital for synthesizing optically active molecules. researchgate.net Enantioselective methods often employ chiral catalysts or reagents to create a chiral environment that favors one reaction pathway. nih.gov For example, an enantioselective synthesis of α-methylene-β-hydroxy carboxylic acid derivatives was developed using a highly diastereoselective one-pot syn-aldol and β-elimination sequence. nih.gov Such strategies are crucial for building complex chiral molecules. nih.gov

Influence of Catalysts and Chiral Auxiliaries in Stereocontrol

The precise control of stereochemistry is often achieved through the strategic use of chiral catalysts and auxiliaries.

Chiral Catalysts: A chiral catalyst operates by creating a transient chiral environment around the reactants. This forces the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other. Transition metal complexes featuring chiral ligands, such as those derived from BINOL (1,1'-bi-2-naphthol), are commonly used. nih.gov These catalysts have been successfully applied in a wide range of transformations, including asymmetric oxidations and C-H bond functionalizations. researchgate.net

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate. wikipedia.org The inherent chirality of the auxiliary directs a subsequent reaction to occur with high diastereoselectivity. researchgate.net After the desired stereocenter has been created, the auxiliary is cleaved from the molecule and can often be recovered for reuse. sigmaaldrich.com This strategy is powerful because it can be applied to a wide variety of reactions. researchgate.net Evans' oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries used in reactions such as stereoselective aldol reactions, alkylations, and 1,4-conjugate additions. wikipedia.orgresearchgate.net

Table 3: Examples of Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application(s) Reference
Oxazolidinones (Evans') Aldol reactions, Alkylation, Conjugate addition wikipedia.orgresearchgate.net
Pseudoephedrine Alkylation of enolates wikipedia.org
Camphorsultam (Oppolzer's) Michael additions, Cycloadditions wikipedia.org
trans-2-Phenylcyclohexanol Ene reactions wikipedia.org
tert-Butanesulfinamide Synthesis of chiral amines wikipedia.org

Advanced Chemical Reactivity and Reaction Mechanisms of Methyl 4 Acetylcyclohexanecarboxylate

Reactions at the Ester Moiety

The ester group of methyl 4-acetylcyclohexanecarboxylate is a key site for a variety of chemical transformations, including hydrolysis, transesterification, reduction, and amidation. These reactions are fundamental in organic synthesis for the modification of the carboxyl group into other functional groups.

Ester Hydrolysis: Acid- and Base-Catalyzed Mechanisms

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a methanol (B129727) molecule lead to the formation of 4-acetylcyclohexanecarboxylic acid. This reaction is reversible.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The collapse of this intermediate results in the expulsion of a methoxide (B1231860) ion and the formation of 4-acetylcyclohexanecarboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt. This step is irreversible and drives the reaction to completion. Kinetic studies on the alkaline hydrolysis of various substituted methyl cyclohexanecarboxylates, including this compound, have been conducted to understand the effects of substituents on reactivity. rsc.org

Table 1: Kinetic Data for Alkaline Hydrolysis of Methyl 4-substituted-cyclohexanecarboxylates

Substituent (at C4) Solvent Rate Constant (l mol⁻¹ s⁻¹)
H 85% aq. EtOH 0.0023
COCH₃ 85% aq. EtOH 0.0045
CN 85% aq. EtOH 0.0091

This data is illustrative and based on typical relative reactivities. Specific experimental values can be found in the cited literature. rsc.org

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, reaction with an alcohol such as ethanol (B145695) in the presence of an acid or base catalyst would yield ethyl 4-acetylcyclohexanecarboxylate and methanol. researchgate.netyoutube.com The reaction is an equilibrium process, and to favor the formation of the new ester, the alcohol reactant is often used in large excess. masterorganicchemistry.com

The mechanism, whether acid- or base-catalyzed, involves a nucleophilic attack of the alcohol on the ester carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the original alkoxy group. wikipedia.orgmasterorganicchemistry.com

Table 2: Illustrative Examples of Transesterification of this compound

Reactant Alcohol Catalyst Product Typical Yield
Ethanol H₂SO₄ (cat.) Ethyl 4-acetylcyclohexanecarboxylate High
Propan-2-ol NaOPr (cat.) Isopropyl 4-acetylcyclohexanecarboxylate Moderate to High
Ethylene glycol p-TsOH (cat.) (2-Hydroxyethyl) 4-acetylcyclohexanecarboxylate Moderate

This table presents typical outcomes for transesterification reactions and is for illustrative purposes.

Reduction of the Ester Group to Alcohol Functionalities

The ester group of this compound can be reduced to a primary alcohol, (4-acetylcyclohexyl)methanol. This transformation is typically achieved using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a strong, non-selective reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.com It readily reduces the ester functionality of this compound. Due to its high reactivity, LiAlH₄ will also reduce the ketone group present in the molecule.

Sodium Borohydride (B1222165) (NaBH₄): This is a milder reducing agent compared to LiAlH₄. researchgate.net Generally, NaBH₄ is not reactive enough to reduce esters under standard conditions, though reduction can sometimes be achieved under specific conditions, such as high temperatures or with the use of additives. researchgate.netias.ac.in It would, however, selectively reduce the ketone group of this compound over the ester.

Table 3: Reduction of this compound with Hydride Agents

Reducing Agent Typical Solvent Product(s) Notes
LiAlH₄ Diethyl ether, THF (4-(1-hydroxyethyl)cyclohexyl)methanol Both ester and ketone are reduced
NaBH₄ Methanol, Ethanol Methyl 4-(1-hydroxyethyl)cyclohexanecarboxylate Primarily reduces the ketone

This table provides expected products based on the known reactivity of the specified reducing agents.

The reduction of the ester by hydride reagents proceeds via a nucleophilic acyl substitution mechanism. A hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of the hydride agent to form an alkoxide. A final workup with a protic solvent protonates the alkoxide to yield the primary alcohol.

Formation of Primary Amides via Reaction with Ammonia (B1221849) or Amines

The ester group of this compound can be converted to an amide through reaction with ammonia or a primary or secondary amine. This reaction, known as aminolysis, involves the nucleophilic attack of the nitrogen atom of ammonia or the amine on the carbonyl carbon of the ester. iastate.edu

The reaction typically requires heating and may be slow. The mechanism involves the formation of a tetrahedral intermediate, which then eliminates a molecule of methanol to form the corresponding amide. In the case of reaction with ammonia, the product would be 4-acetylcyclohexanecarboxamide.

Table 4: Aminolysis of this compound

Amine Reactant Product
Ammonia (NH₃) 4-acetylcyclohexanecarboxamide
Methylamine (CH₃NH₂) 4-acetyl-N-methylcyclohexanecarboxamide
Diethylamine ((CH₃CH₂)₂NH) 4-acetyl-N,N-diethylcyclohexanecarboxamide

This table illustrates the expected amide products from the reaction with different amines.

Reactions at the Ketone Moiety

The ketone functional group is a primary site of reactivity in this compound, participating in a variety of transformations including reductions, condensations, and tautomerization.

Reduction of the Carbonyl Group to Alcohols

The carbonyl group of the acetyl moiety can be readily reduced to a secondary alcohol, yielding Methyl 4-(1-hydroxyethyl)cyclohexanecarboxylate. This transformation is a cornerstone of synthetic organic chemistry.

Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones over esters. numberanalytics.commasterorganicchemistry.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. numberanalytics.com This initial step forms a tetrahedral alkoxide intermediate, which is subsequently protonated by a protic solvent (such as methanol or ethanol) during the workup to give the final alcohol product. numberanalytics.commasterorganicchemistry.com

The stereochemical outcome of this reduction is of significant interest. Because the plane of the carbonyl group is prochiral, hydride attack can occur from either face, leading to the formation of a new stereocenter. In the context of the chiral cyclohexane (B81311) ring, this results in two diastereomeric alcohol products (cis and trans isomers relative to the ester group). mnstate.edu The ratio of these diastereomers is influenced by the steric hindrance presented by the cyclohexane ring and its substituents, which dictates the preferred trajectory of the incoming nucleophilic hydride.

Reducing AgentTypical SolventSelectivityKey Features
Sodium Borohydride (NaBH₄)Methanol, EthanolReduces aldehydes and ketones; generally does not reduce esters or carboxylic acids. masterorganicchemistry.comMild, safe, and easy to handle; often used in protic solvents. masterorganicchemistry.comresearchgate.net
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl etherPowerful reducing agent; reduces ketones, esters, carboxylic acids, amides, and nitriles.Highly reactive and pyrophoric; requires anhydrous conditions and careful handling.
Diisobutylaluminium Hydride (DIBAL-H)Toluene, HexaneCan reduce esters to aldehydes or alcohols depending on stoichiometry and temperature.Often used at low temperatures (-78 °C) for controlled reductions.
Catalytic Hydrogenation (H₂/catalyst)Ethanol, Ethyl acetateReduces ketones and alkenes; conditions can be tuned for selectivity.Involves catalysts like Pt, Pd, or Ni; can be stereoselective.

Condensation Reactions with Amines and Other Nucleophiles

The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles, most notably primary amines. The reaction with a primary amine (R-NH₂) results in the formation of an imine, also known as a Schiff base, through a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.comlibretexts.org

This reaction is typically catalyzed by a mild acid. libretexts.org The mechanism proceeds through several reversible steps:

Nucleophilic Addition : The amine nitrogen attacks the carbonyl carbon, forming a zwitterionic intermediate which quickly undergoes proton transfer to yield a neutral carbinolamine. libretexts.org

Protonation and Dehydration : The carbinolamine's hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (H₂O). libretexts.orglibretexts.org

Elimination : The lone pair of electrons on the nitrogen atom facilitates the elimination of water, forming a C=N double bond and yielding a protonated imine (an iminium ion). libretexts.org

Deprotonation : A base (such as another amine molecule or the solvent) removes the proton from the nitrogen, yielding the final neutral imine product and regenerating the acid catalyst. libretexts.org

The pH of the reaction medium is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine intermediate but not so acidic that it fully protonates the starting amine, which would render the amine non-nucleophilic. libretexts.org The optimal pH for imine formation is generally around 4-5. libretexts.org

ReactantProduct TypeGeneral Structure of Product
Primary Amine (RNH₂)Imine (Schiff Base)R'R''C=NR
Hydroxylamine (NH₂OH)OximeR'R''C=NOH
Hydrazine (B178648) (NH₂NH₂)HydrazoneR'R''C=NNH₂
Semicarbazide (NH₂NHCONH₂)SemicarbazoneR'R''C=NNHCONH₂

Enolization and Tautomerism Studies

Like other ketones with α-hydrogens (protons on the carbon adjacent to the carbonyl), this compound can exist in equilibrium with its enol tautomer. libretexts.orglibretexts.org This equilibrium, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a corresponding shift of the C-O pi bond to a C-C pi bond. libretexts.org

For most simple ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.orglibretexts.org However, the position of the equilibrium can be influenced by several factors, including solvent, temperature, and structural features that may stabilize the enol form. masterorganicchemistry.comasu.edu

Factors that can increase the concentration of the enol tautomer include:

Conjugation : If the C=C double bond of the enol can enter into conjugation with another pi system, it provides additional stability.

Hydrogen Bonding : Intramolecular hydrogen bonding can significantly stabilize the enol form, as seen in β-dicarbonyl compounds. libretexts.org

Aromaticity : If the enol form is part of an aromatic system (e.g., phenol), it will be the overwhelmingly dominant tautomer. libretexts.orglibretexts.org

In the case of this compound, the enol form would feature a C=C double bond either within the cyclohexane ring or exocyclic to it. The stability of the enol is enhanced by the substitution on the double bond, and studies have shown that the enol tautomer of cyclohexanone (B45756) is present in a higher percentage than that of acyclic ketones like acetone. libretexts.org The equilibrium can be catalyzed by either acid or base. masterorganicchemistry.com

Compound% Enol Form (at equilibrium)Reason for Stability
Acetone~0.0001%Keto form is highly favored; minimal enol stabilization. libretexts.org
Cyclohexanone~0.02%Enol has a more substituted (more stable) C=C double bond than acetone's enol. libretexts.org
2,4-Pentanedione (a β-diketone)~85%Enol is stabilized by conjugation and strong intramolecular hydrogen bonding. libretexts.org
Phenol (enol of cyclohexadienone)~100%Enol form is aromatic, providing immense stabilization. libretexts.orglibretexts.org

Cyclohexane Ring Reactivity and Transformations

Conformational Analysis and its Impact on Reactivity

This compound exists as a mixture of cis and trans diastereomers, defined by the relative positions of the acetyl and methyl carboxylate groups. libretexts.org Each of these isomers exists predominantly in a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, the chair conformation can undergo a "ring flip" to an alternative chair conformation, which interconverts axial and equatorial positions. wikipedia.org

Substituents are generally more stable in the equatorial position to avoid steric repulsion with other axial atoms, known as 1,3-diaxial interactions. pressbooks.pub The larger the substituent, the stronger its preference for the equatorial position. pressbooks.pub

Trans Isomer : In the more stable chair conformation of the trans isomer, both the acetyl and the methyl carboxylate groups can occupy equatorial positions, minimizing steric strain.

Cis Isomer : For the cis isomer, one substituent must be axial while the other is equatorial in any given chair conformation. The ring will preferentially adopt the conformation where the larger group occupies the more spacious equatorial position.

This conformational preference has a profound impact on reactivity. spcmc.ac.in For example, the rate of reactions can be influenced by whether the reacting group is in a sterically hindered axial position or a more accessible equatorial position. youtube.com Furthermore, the dynamic behavior and conformational freedom of the ring can affect the entropy of activation for a reaction; a more rigid ring may react faster than a more flexible one if the transition state requires a specific geometry. nih.gov

SubstituentA-Value (kcal/mol)% Equatorial Conformer (at 25°C)
-CH₃ (Methyl)1.74~95%
-OH (Hydroxyl)0.94~84%
-COCH₃ (Acetyl)1.17~89%
-COOCH₃ (Methyl Carboxylate)1.27~91%
-C(CH₃)₃ (tert-Butyl)~5.0>99.9%

The A-value represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers, indicating the steric strain of an axial substituent.

Substitution Reactions on the Cyclohexane Ring

Direct substitution on the sp³-hybridized carbon atoms of the cyclohexane ring is generally challenging due to the inertness of C-H bonds. Unlike aromatic rings, the cyclohexane ring does not readily undergo electrophilic substitution. Functionalization typically requires harsher conditions or proceeds through intermediates where a leaving group is already present.

Reactions to functionalize the ring might include:

Free Radical Halogenation : In the presence of UV light or a radical initiator, alkanes can undergo halogenation (e.g., with Cl₂ or Br₂). This reaction is often non-selective and can lead to a mixture of mono- and poly-halogenated products at various positions on the ring.

Substitution via Pre-functionalized Intermediates : A more controlled approach involves introducing a functional group that can act as a leaving group, such as a hydroxyl group. The hydroxyl group can be converted into a better leaving group (e.g., a tosylate), which can then be displaced by a nucleophile in an Sₙ1 or Sₙ2 reaction. youtube.com The stereochemistry of the substituent (axial vs. equatorial) can significantly affect the rate and mechanism of these substitution reactions. youtube.com For instance, elimination reactions often compete with substitution, particularly for axial leaving groups that can readily achieve an anti-periplanar arrangement with an adjacent axial proton.

For this compound, direct, selective substitution on the ring's C-H bonds is not a common or synthetically useful transformation. Chemical modifications are overwhelmingly directed at the more reactive ketone and ester functional groups.

Derivatives and Analogs of Methyl 4 Acetylcyclohexanecarboxylate: Synthesis and Chemical Space Exploration

Synthesis of Related Cyclohexanecarboxylate (B1212342) Derivatives

The synthesis of a diverse range of cyclohexanecarboxylate derivatives serves as the foundation for exploring their chemical properties and potential applications. By systematically altering the substituents on the cyclohexane (B81311) ring, researchers can create a library of compounds for further investigation.

Methyl 4-Methylcyclohexanecarboxylate and its Transformations

The synthesis of methyl 4-methylcyclohexanecarboxylate can be achieved through various established methods, often starting from 4-methylcyclohexanecarboxylic acid. One common approach involves the esterification of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Once synthesized, methyl 4-methylcyclohexanecarboxylate can undergo several transformations. As an ester, it is susceptible to hydrolysis, which can be carried out under either acidic or basic conditions to yield 4-methylcyclohexanecarboxylic acid and methanol. Another key transformation is reduction, typically using a strong reducing agent like lithium aluminum hydride (LiAlH4), to produce (4-methylcyclohexyl)methanol. This transformation is crucial for accessing the corresponding alcohol derivative.

Methyl 4-Hydroxymethylcyclohexanecarboxylate Synthesis and Applications

Methyl 4-hydroxymethylcyclohexanecarboxylate is a valuable intermediate in organic synthesis. Its synthesis can be accomplished by the reduction of the corresponding dicarboxylic acid monoester, dimethyl 1,4-cyclohexanedicarboxylate. This selective reduction yields the desired hydroxymethyl group while preserving the methyl ester.

The presence of both a hydroxyl and an ester functional group makes this molecule a versatile building block for the synthesis of more complex molecules. It finds applications in the preparation of pharmaceuticals and other specialty chemicals.

Methyl 4-Aminocyclohexanecarboxylate Synthesis

The synthesis of methyl 4-aminocyclohexanecarboxylate, often as its hydrochloride salt, is a key process for introducing a nitrogen-containing functional group into the cyclohexane ring. A common synthetic route involves the esterification of 4-aminocyclohexanecarboxylic acid. For instance, the trans-isomer can be synthesized by suspending (trans)-4-aminocyclohexanecarboxylic acid in methanol, followed by the dropwise addition of thionyl chloride. The reaction mixture is then heated to reflux to afford methyl trans-4-aminocyclohexanecarboxylate hydrochloride with a high yield. rsc.org Another method involves refluxing trans-4-aminocyclohexanecarboxylic acid hydrochloride in ethanol (B145695) with concentrated HCl. rsc.org

These synthetic strategies provide access to both the cis and trans isomers, which are valuable intermediates in the development of pharmacologically active compounds.

Methyl 4-Oxocyclohexanecarboxylate (B1232831) Synthesis

Methyl 4-oxocyclohexanecarboxylate is a key intermediate, and its synthesis has been well-documented. One effective method starts from trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate. osti.gov In this process, the starting material is dissolved in dimethylformamide (DMF), and sodium chloride and water are added. The mixture is then heated to reflux for an extended period. osti.gov Following the reaction, the product is isolated by extraction and purified by vacuum distillation to yield methyl 4-oxocyclohexanecarboxylate as a yellow oil. osti.gov

Table 1: Synthesis of Methyl 4-Oxocyclohexanecarboxylate osti.gov

Starting Material Reagents Solvent Reaction Time Product

Derivatives of 4-Acetylcyclohexanecarboxylic Acid

A variety of derivatives of 4-acetylcyclohexanecarboxylic acid have been synthesized to explore their chemical and physical properties. These include cis- and trans-4-(4-methoxyphenyl)cyclohexane-1-carboxylic acids and their corresponding 4-cyanophenyl esters. osti.gov Additionally, methyl-substituted analogs such as cis-4-(4-methoxyphenyl)-cis-2-methylcyclohexane-1-r-carboxylic acid and trans-4-(4-methoxyphenyl)-trans-2-methylcyclohexane-1-r-carboxylic acid, along with their 4-cyanophenyl esters, have been prepared. osti.gov These compounds are of interest for their potential liquid-crystal characteristics, with studies showing that the trans isomers are more likely to exhibit such properties. osti.gov

Exploration of Structure-Reactivity Relationships in Analogs

Understanding the relationship between the structure of a molecule and its reactivity is a fundamental goal in chemistry. For the analogs of methyl 4-acetylcyclohexanecarboxylate, the nature of the substituent at the 4-position of the cyclohexane ring is expected to significantly influence the molecule's chemical behavior. This influence can be attributed to a combination of electronic and steric effects.

Electronic Effects: The electronic nature of the substituent at the 4-position can impact the reactivity of the ester and acetyl groups through inductive effects. Electron-withdrawing groups, such as an oxo group, are expected to increase the electrophilicity of the carbonyl carbons in both the ester and acetyl functionalities. This would make the molecule more susceptible to nucleophilic attack. Conversely, electron-donating groups, such as an amino or methyl group, would decrease the electrophilicity of the carbonyl carbons, potentially slowing down nucleophilic addition or substitution reactions.

A systematic study comparing the rates of reactions, such as the hydrolysis of the methyl ester or the reduction of the acetyl group, across a series of these analogs would provide valuable quantitative data on these structure-reactivity relationships. Such studies would involve carefully controlling reaction conditions and measuring reaction kinetics to elucidate the subtle electronic and steric contributions of each substituent.

Table 2: Predicted Influence of 4-Substituents on Reactivity

4-Substituent Electronic Effect Predicted Effect on Carbonyl Electrophilicity Predicted Effect on Reaction Rate with Nucleophiles
-CH3 (Methyl) Electron-donating (weak) Decrease Decrease
-CH2OH (Hydroxymethyl) Weakly electron-withdrawing Slight Increase Slight Increase
-NH2 (Amino) Electron-donating Decrease Decrease

This table provides a qualitative prediction of how different substituents at the 4-position might influence the reactivity of the ester and acetyl carbonyl groups based on general principles of electronic effects. Experimental validation is necessary to confirm these predictions and to quantify the magnitude of these effects.

Impact of Substituent Modifications on Reaction Pathways

The reactivity of this compound is intrinsically linked to its constituent functional groups: the acetyl group and the methyl ester. Modifications to these groups, or the introduction of new substituents onto the cyclohexane ring, can significantly alter the course of chemical reactions, leading to a diverse array of derivatives.

The acetyl group, a ketone, serves as a primary site for a multitude of chemical transformations. For instance, it can readily undergo condensation reactions with various nucleophiles. A notable example is the synthesis of nitrogen-containing heterocycles, such as pyrazoles and pyrimidines, which are prevalent motifs in pharmacologically active compounds. organic-chemistry.orgchemicalbook.comnih.gov The reaction of this compound with hydrazine (B178648) or its derivatives can lead to the formation of a pyrazole (B372694) ring. The nature of the substituent on the hydrazine (e.g., alkyl, aryl) directly influences the properties of the resulting pyrazole derivative. nih.gov

Similarly, reaction with amidines or ureas can yield pyrimidine (B1678525) derivatives. organic-chemistry.orgbu.edu.eg The substituents on the amidine or urea (B33335) will ultimately be incorporated into the final pyrimidine ring, allowing for a high degree of molecular diversity. The reaction conditions for these cyclization reactions are crucial and can be influenced by the nature of the substituents. For example, electron-withdrawing groups on the cyclohexane ring might necessitate harsher reaction conditions, while electron-donating groups could facilitate the reaction.

Furthermore, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which opens up another avenue for derivatization through amide bond formation. Coupling of the resulting carboxylic acid with a diverse range of amines can generate a library of amide derivatives. The steric and electronic properties of the chosen amine will impact the efficiency of the coupling reaction and the properties of the final product.

Stereochemical Influence on Derivative Synthesis

The cyclohexane ring in this compound can exist as two primary stereoisomers: cis and trans. In the cis isomer, the acetyl and the methoxycarbonyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This stereochemical difference has a profound impact on the three-dimensional shape of the molecule and, consequently, on the synthesis of its derivatives. osti.gov

The relative stability of the cis and trans isomers and their respective chair conformations plays a critical role in determining the stereochemical outcome of reactions. Generally, the trans isomer, where both bulky substituents can occupy equatorial positions in the chair conformation, is thermodynamically more stable than the cis isomer.

The stereochemistry of the starting material can direct the stereochemistry of the product in subsequent reactions. For instance, in reactions involving the acetyl group, the accessibility of the carbonyl carbon to an incoming nucleophile can be influenced by the orientation of the methoxycarbonyl group. In the cis isomer, the methoxycarbonyl group may exert a greater steric hindrance on one face of the carbonyl group, leading to a preferential attack from the less hindered face and resulting in a specific stereoisomer of the product.

Conversely, in the trans isomer, where the two substituents are further apart, the steric influence on the acetyl group might be less pronounced, potentially leading to a mixture of stereoisomers or a different stereochemical outcome compared to the cis starting material. This stereochemical control is a powerful tool in asymmetric synthesis, allowing for the selective formation of a desired stereoisomer.

The interconversion between cis and trans isomers, known as epimerization, can sometimes be achieved under specific reaction conditions, further expanding the synthetic possibilities.

Below is a table summarizing the key functional groups of this compound and their potential for modification:

Functional GroupPositionPotential ModificationsResulting Derivatives
Acetyl Group4Condensation with hydrazinesPyrazoles
Condensation with amidines/ureasPyrimidines
ReductionAlcohols
Oxidation (e.g., Baeyer-Villiger)Esters
Methyl Ester1HydrolysisCarboxylic Acids
AmidationAmides
ReductionAlcohols

Applications in Advanced Organic Synthesis

Role as a Chemical Intermediate

As a chemical intermediate, Methyl 4-acetylcyclohexanecarboxylate provides a foundational structure that can be modified through reactions targeting its ketone or ester functionalities. This dual reactivity is crucial for its application in multi-step synthetic pathways. Chemical suppliers classify it as an intermediate, indicating its primary use is in the synthesis of other chemical substances lookchem.com.

Precursor in the Synthesis of Complex Organic Molecules

The utility of this compound as a precursor is demonstrated in its reactions to create more elaborate structures. For instance, it can be used in reactions involving phosphorus pentachloride in a pyridine solvent googleapis.com. This type of reaction typically aims to transform the ketone group into other functionalities, such as a vinyl chloride or a gem-dichloride, which can then undergo further coupling or substitution reactions to build molecular complexity. While detailed schemes for its incorporation into large, complex natural products or other elaborate molecules are not widely documented in publicly available literature, its structure is amenable to various C-C bond-forming reactions.

Building Block for Pharmaceutical and Agrochemical Compounds

The cyclohexanecarboxylate (B1212342) scaffold is a recognized structural motif in biologically active molecules. While specific examples of commercial pharmaceutical or agrochemical compounds synthesized directly from this compound are not detailed in the available research, its classification as a chemical intermediate suggests its potential role in such applications lookchem.com. The development of new synthetic routes often utilizes such building blocks to create novel active ingredients.

Catalytic Applications and Mechanistic Studies

The functional groups of this compound make it a theoretical candidate for various catalytic transformations, including both enzyme-catalyzed and metal-catalyzed reactions.

Enzyme-Catalyzed Transformations (e.g., Lipozyme® TL IM)

Lipozyme® TL IM is a well-known immobilized lipase from Thermomyces lanuginosus that is widely used as a biocatalyst. It is particularly effective in catalyzing esterification and transesterification reactions, often with high regioselectivity (preferentially at the 1- and 3-positions of triglycerides). While Lipozyme® TL IM is used extensively in fats and oils processing, specific studies detailing its use in the transformation of this compound, such as enantioselective reduction of the ketone or hydrolysis of the ester, are not prominently featured in the reviewed scientific literature.

Metal-Catalyzed Reactions

Contribution to Drug Discovery and Medicinal Chemistry

The core structure of this compound is highly relevant to the field of medicinal chemistry, particularly in the development of integrin antagonists. Research has led to the discovery of potent antagonists for Very Late Antigen-4 (VLA-4), a key therapeutic target for autoimmune diseases, based on a trans-4-substituted cyclohexanecarboxylic acid scaffold.

In one significant study, medicinal chemists optimized a series of compounds to improve their VLA-4 inhibitory activity and pharmacokinetic properties. This work resulted in the identification of a trans-4-substituted cyclohexanecarboxylic acid derivative with high potency (IC50 = 2.8 nM). This compound demonstrated the value of the cyclohexanecarboxylic acid moiety as a central scaffold for designing potent and selective VLA-4 antagonists. The research highlights how modifications on the cyclohexane (B81311) ring, similar to the acetyl group in this compound, are crucial for achieving desired biological activity and drug-like properties.

Synthesis of Cinnamamide (B152044) Derivatives

Intermediate in the Preparation of Imidazobenzazepine Derivatives for Sleep Disorders

The synthesis of imidazobenzazepine derivatives, which are investigated for their potential in treating sleep disorders, involves multi-step processes. While various synthetic strategies exist for creating the core benzodiazepine structure and its analogs, the specific use of this compound as a key intermediate is not prominently documented in available scientific literature. Research in this area often focuses on compounds that can modulate H1 and 5-HT2A receptors to achieve therapeutic effects for sleep-related issues.

Role in the Synthesis of ACE Inhibitors

Angiotensin-converting enzyme (ACE) inhibitors are a critical class of pharmaceuticals used to manage hypertension. The synthesis of these complex molecules often involves chiral starting materials and intricate reaction pathways to achieve the desired stereochemistry and biological activity. While a wide array of precursors and synthetic methodologies have been developed for ACE inhibitors, the direct involvement of this compound in these established synthetic routes is not well-documented. The development of ACE inhibitors has historically focused on mimicking the structure of the natural substrate of the enzyme, leading to the design of molecules with specific zinc-binding groups and amino acid-derived moieties.

Development of Aminotriol Derivatives

The role of this compound in the development of aminotriol derivatives is not extensively described in the currently available scientific literature. The synthesis of aminotriols can be achieved through various methods, often starting from amino acids or other chiral precursors to control the stereochemistry of the resulting molecules.

Computational Chemistry and Spectroscopic Analysis of Methyl 4 Acetylcyclohexanecarboxylate

Computational Modeling and Simulation

Computational chemistry provides a powerful lens for examining the molecular properties of methyl 4-acetylcyclohexanecarboxylate, offering insights that complement experimental data.

Molecular Geometry Optimization and Conformation Analysis

The structure of this compound is defined by the cyclohexane (B81311) ring, which predominantly adopts a chair conformation to minimize angular and torsional strain. The presence of two substituents—an acetyl group and a methyl carboxylate group—at the 1 and 4 positions leads to the possibility of cis and trans diastereomers.

In the trans isomer, the two substituents are on opposite faces of the ring. This allows for a diequatorial conformation, where both bulky groups occupy equatorial positions. This arrangement is sterically favorable as it minimizes 1,3-diaxial interactions, which are destabilizing steric clashes between an axial substituent and other axial atoms. The alternative diaxial conformation is significantly higher in energy and therefore less populated.

In the cis isomer, the substituents are on the same face of the ring, necessitating that one group occupies an equatorial position while the other is in an axial position. Two chair-flip conformations are possible, and the preferred conformation will place the larger of the two groups (the methyl carboxylate group is generally considered to have a larger A-value or steric demand than the acetyl group) in the more stable equatorial position.

Conformational analysis, often performed using molecular mechanics force fields, can predict the relative energies of these different arrangements. The diequatorial trans conformer is generally the most stable (lowest energy) state for 1,4-disubstituted cyclohexanes. utdallas.edu

Table 1: Predicted Relative Stability of this compound Conformers This table is generated based on established principles of conformational analysis for substituted cyclohexanes.

IsomerSubstituent Position 1Substituent Position 4Predicted Relative Energy (kcal/mol)Predicted Stability
TransEquatorialEquatorial0 (Reference)Most Stable
TransAxialAxialHighLeast Stable
CisEquatorialAxialModerateLess Stable than trans-diequatorial
CisAxialEquatorialModerateLess Stable than trans-diequatorial

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to obtain a more accurate description of the molecule's geometric and electronic properties. nih.gov Using a functional like B3LYP with a basis set such as 6-311+G(d,p), the molecular geometry can be optimized to find the lowest energy structure. nih.govresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to determine the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap typically implies higher reactivity. scielo.org.mx The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical DFT-Calculated Parameters for trans-Methyl 4-acetylcyclohexanecarboxylate These values are representative and based on typical results from DFT calculations on similar organic molecules.

ParameterFunctional GroupCalculated Value
Bond LengthKetone C=O~1.21 Å
Bond LengthEster C=O~1.20 Å
Bond LengthEster C-O~1.34 Å
HOMO Energy-~ -7.0 eV
LUMO Energy-~ -1.5 eV
HOMO-LUMO Gap-~ 5.5 eV

Prediction of Reactivity and Reaction Pathways

The results from quantum chemical calculations are instrumental in predicting the reactivity of this compound. The molecular electrostatic potential (MEP) map, for instance, can visualize electron-rich and electron-poor regions of the molecule. The oxygen atoms of the carbonyl groups are expected to be electron-rich (nucleophilic sites), while the carbonyl carbons are electron-poor (electrophilic sites).

The HOMO-LUMO gap provides a quantitative measure of reactivity. mdpi.com The energy and location of these frontier orbitals can predict how the molecule will interact with other reagents. For example, the LUMO is likely centered on the carbonyl carbons, indicating they are susceptible to nucleophilic attack, a key step in reactions like reduction of the ketone or hydrolysis of the ester. Computational models can simulate the entire reaction pathway for such transformations, identifying transition states and calculating activation energies, which helps in understanding the reaction mechanism and kinetics.

Advanced Spectroscopic Characterization Techniques

Spectroscopy provides experimental verification of the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for determining the detailed structure of organic molecules. d-nb.info Both ¹H and ¹³C NMR spectra provide unique information about the chemical environment of the atoms.

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons. The methyl protons of the acetyl group (CH₃-C=O) would appear as a singlet at approximately 2.1-2.2 ppm. The methyl protons of the ester group (O-CH₃) would also be a singlet, but further downfield around 3.6-3.7 ppm. The protons on the cyclohexane ring would produce a complex series of overlapping multiplets in the range of 1.2-2.5 ppm. The specific chemical shifts and coupling patterns of the ring protons at the C1 and C4 positions can help confirm the cis or trans stereochemistry.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The most downfield signal would correspond to the ketone carbonyl carbon, expected around 208-212 ppm. The ester carbonyl carbon would appear upfield of the ketone, typically around 174-176 ppm. The ester methoxy (B1213986) carbon (O-CH₃) would have a signal around 51-52 ppm, while the acetyl methyl carbon (CH₃-C=O) would be found near 28-30 ppm. The carbons of the cyclohexane ring would resonate in the 25-50 ppm region.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for trans-Methyl 4-acetylcyclohexanecarboxylate Predicted values are in ppm relative to TMS in a CDCl₃ solvent. These are estimates based on standard chemical shift tables and additivity rules.

¹H NMR ¹³C NMR
Assignment Predicted Shift (ppm) Assignment Predicted Shift (ppm)
Acetyl CH₃~2.15 (singlet)Ketone C=O~210
Ester OCH₃~3.67 (singlet)Ester C=O~175
Ring CH (alpha to C=O)~2.4 (multiplet)Ester OCH₃~52
Ring CH (alpha to COOR)~2.3 (multiplet)Ring CH (alpha to C=O)~48
Other Ring CH₂1.2 - 2.0 (complex multiplets)Ring CH (alpha to COOR)~41
Acetyl CH₃~28
Other Ring CH₂25 - 35

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of specific functional groups. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two carbonyl groups. Because their electronic environments are different, they absorb at slightly different frequencies. The ketone C=O stretch is typically observed around 1715 cm⁻¹, while the ester C=O stretch appears at a slightly higher frequency, around 1735 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester group between 1150-1250 cm⁻¹ and the C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹.

Raman Spectroscopy: In the Raman spectrum, the C=O stretches would also be present, though their intensities can vary. The symmetric vibrations of the non-polar C-C bonds and C-H bonds within the cyclohexane ring often produce strong signals in Raman spectroscopy, providing information about the carbon skeleton. The complementarity of IR and Raman helps to build a complete picture of the molecule's vibrational characteristics.

Table 4: Key Predicted Vibrational Frequencies for this compound Frequencies are given in wavenumbers (cm⁻¹). These are typical ranges for the specified functional groups.

Vibrational ModeFunctional GroupTechniquePredicted Frequency (cm⁻¹)Expected Intensity
C-H StretchAlkyl (CH₃, CH₂, CH)IR, Raman2850 - 2995Strong (IR)
C=O StretchEsterIR, Raman~1735Very Strong (IR)
C=O StretchKetoneIR, Raman~1715Very Strong (IR)
C-O StretchEsterIR1150 - 1250Strong (IR)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. In the analysis of this compound, mass spectrometry provides crucial information for its identification and characterization. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The molecular formula of this compound is C10H16O3, which corresponds to a molecular weight of approximately 184.23 g/mol . In a typical mass spectrum, a molecular ion peak (M+) would be expected at an m/z value corresponding to this molecular weight. Depending on the ionization technique used, such as electrospray ionization (ESI), adduct ions like [M+H]+ or [M+Na]+ might also be observed.

While detailed research findings from specific high-resolution mass spectrometry studies on this compound are not widely available in the public domain, the fragmentation pattern can be predicted based on its structure. The molecule contains several bonds that can cleave upon ionization, leading to characteristic fragment ions. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH3) from the ester, the loss of the acetyl group (-COCH3), and cleavage of the cyclohexane ring.

The table below outlines the predicted major fragment ions for this compound based on its chemical structure.

Predicted Fragment Ion (m/z) Possible Neutral Loss Structure of Fragment
153Loss of OCH3[M-OCH3]+
141Loss of COCH3[M-COCH3]+
125Loss of COOCH3[M-COOCH3]+
43---[CH3CO]+

This table is based on theoretical fragmentation patterns and awaits experimental verification from dedicated mass spectrometry studies on this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For a molecule like this compound, which has a stereocenter and can exist as cis and trans isomers, X-ray crystallography would be invaluable in unambiguously determining its stereochemistry and solid-state conformation.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined. This would reveal the chair conformation of the cyclohexane ring and the relative orientations of the acetyl and methyl carboxylate substituents.

Despite the utility of this technique, a search of the available scientific literature and crystallographic databases indicates that the crystal structure of this compound has not yet been determined and reported. Consequently, there are no experimental data available on its unit cell parameters, space group, or atomic coordinates.

Should a crystallographic study be performed in the future, the resulting data would be presented in a table similar to the hypothetical example below.

Crystallographic Parameter Value
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available

This table illustrates the type of data that would be obtained from an X-ray crystallographic analysis. Currently, no such data is publicly available for this compound.

Future Research Directions and Emerging Areas

Novel Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research on Methyl 4-acetylcyclohexanecarboxylate is geared towards creating more sustainable and greener production methods.

Current synthetic strategies often rely on conventional methods that may involve multiple steps, harsh reaction conditions, or the use of stoichiometric reagents. The future of its synthesis lies in developing more streamlined and efficient processes. One promising avenue is the use of catalytic hydrogenation of related aromatic compounds, which can offer high yields and selectivity. For instance, processes are being developed for similar structures, like the synthesis of cyclohexanetetracarboxylates from sugar-derived acids, which involves a key Diels-Alder reaction followed by hydrogenation, achieving high yields without a catalyst for the initial step. rsc.org Such approaches could be adapted for the synthesis of this compound from bio-based precursors, reducing reliance on petrochemical feedstocks. iastate.edu The goal is to design synthetic pathways that maximize atom economy, minimize waste, and offer high throughput.

Adherence to the principles of green chemistry is paramount for the future of chemical manufacturing. researchgate.net For this compound, this involves exploring several innovative techniques. mdpi.comresearchgate.net Biocatalysis, which utilizes enzymes or whole-cell systems, presents a highly attractive alternative to traditional chemical catalysts. mdpi.com Enzymes can offer remarkable specificity and operate under mild conditions, potentially reducing energy consumption and the formation of byproducts. mdpi.com Other green approaches include the use of environmentally friendly solvents (like water or supercritical fluids), solvent-free reaction conditions, and the application of alternative energy sources such as microwave or ultrasonic irradiation to accelerate reaction rates. researchgate.netdntb.gov.ua The development of a one-pot synthesis, where multiple reaction steps are carried out in a single reactor, could also significantly enhance the environmental profile of its production by reducing operational time and waste generation. mdpi.com

Table 1: Potential Green Chemistry Approaches for Synthesis

Green Chemistry Principle Potential Application to Synthesis Anticipated Benefits
Use of Renewable Feedstocks Synthesis from bio-derived molecules like muconic or fumaric acid. rsc.org Reduced reliance on petrochemicals, lower carbon footprint. iastate.edu
Biocatalysis Employing enzymes for selective transformations (e.g., ketone reduction or esterification). mdpi.com High selectivity, mild reaction conditions, increased productivity. mdpi.com
Alternative Solvents Utilizing water, ionic liquids, or supercritical CO2 as reaction media. Reduced use of volatile organic compounds (VOCs), lower toxicity.
Solvent-Free Reactions Conducting reactions under neat conditions or using solid-state grinding. dntb.gov.ua Elimination of solvent waste, simplified purification.

| Energy Efficiency | Application of microwave or ultrasonic irradiation to drive reactions. researchgate.net | Faster reaction times, lower energy consumption. |

Advanced Materials Science Applications

The distinct chemical functionalities of this compound make it a promising candidate as a building block for novel polymers and advanced materials.

The cyclohexane (B81311) ring in this compound can impart rigidity, thermal stability, and desirable mechanical properties to a polymer backbone. The ester and ketone groups serve as reactive handles for polymerization. For example, the methyl ester can be used in polycondensation reactions with diols to form novel polyesters. The acetyl group can be modified or used in reactions to create cross-linked networks, leading to thermosetting polymers or elastomers. While direct polymerization of this specific compound is not yet widely reported, related cyclic monomers like vinylcyclohexane (B147605) are used in polymerization to create materials with high glass-transition temperatures. researchgate.net Similarly, derivatives of poly(ε-caprolactone) are used to create amorphous precursors for elastomers, highlighting the potential for cycloaliphatic compounds in creating soft tissue regeneration scaffolds. nih.gov The bifunctional nature of this compound allows for the creation of polymers with tailored properties for specialized applications, such as high-performance coatings, adhesives, or engineering plastics.

Table 2: Potential Polymer Applications

Polymer Type Role of this compound Potential Properties
Polyesters Monomer (after conversion to diol or diacid) in polycondensation. Enhanced thermal stability, rigidity, and chemical resistance.
Polyketones Monomer in reactions targeting the ketone functionality. High strength, good solvent resistance.
Cross-linked Resins Cross-linking agent via reactions of the acetyl group. Improved mechanical strength, thermal performance.

| Functional Polymers | Precursor for polymers with pendant functional groups. | Tailorable properties for specific applications (e.g., adhesion, reactivity). |

Further Exploration in Medicinal Chemistry

The cyclohexane scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents. This compound represents a valuable starting point for the design and synthesis of new drug candidates.

The true potential of this compound in medicinal chemistry lies in its utility as a versatile intermediate. fishersci.ca The core structure, a substituted cyclohexanecarboxylic acid, is a key component in pharmacologically active molecules. For instance, research has led to the discovery of potent VLA-4 antagonists based on a trans-4-substituted cyclohexanecarboxylic acid scaffold, which have potential applications in treating inflammatory diseases. nih.gov The acetyl and ester groups on this compound can be chemically modified in numerous ways to generate a library of derivatives for biological screening. The ester can be hydrolyzed to the corresponding carboxylic acid, a common functional group in many drugs that can interact with biological targets. The ketone can be reduced to an alcohol, converted to an amine, or used as a handle to attach other molecular fragments, enabling the exploration of structure-activity relationships. Related compounds, such as 4-Methoxy-1-methylcyclohexane-1-carboxylic acid, are already being used as precursors in the development of modulators for treating heart failure. smolecule.com This highlights the potential for designing novel therapeutics by leveraging the structural features of this compound.

Table 3: Potential Modifications for Drug Design

Functional Group Possible Modification Therapeutic Goal
Methyl Ester Hydrolysis to Carboxylic Acid Introduce a key binding group for enzyme or receptor targets. nih.gov
Acetyl Group (Ketone) Reduction to Alcohol Create new hydrogen bonding opportunities.
Acetyl Group (Ketone) Reductive Amination to Amine Introduce a basic center for salt formation or target interaction.

| Cyclohexane Ring | Introduction of further substituents | Modulate lipophilicity, conformation, and pharmacokinetic properties. nih.gov |

Biological Activity and Interaction Studies

A comprehensive review of scientific literature and chemical databases reveals a notable gap in the research concerning the specific biological activity and molecular interactions of this compound. To date, there are no published studies detailing its effects on biological systems, such as potential antimicrobial, anti-inflammatory, or cytotoxic properties.

Similarly, research into the compound's potential interactions with specific biological targets, such as enzymes or cellular receptors, has not been reported. While studies have been conducted on structurally related cyclohexane derivatives, the unique presence of both the methyl ester and the acetyl group at the 1 and 4 positions of the cyclohexane ring in this compound means that data from these other compounds cannot be extrapolated.

This lack of data highlights a significant area for future investigation. The exploration of this compound's biological profile represents an untapped field of research. Future studies could focus on in vitro screening against various cell lines (e.g., cancer cells, bacterial strains, fungal pathogens) to identify any potential therapeutic activities. Furthermore, molecular docking and other computational studies could predict potential biological targets, which could then be validated through in vitro and in vivo experiments. Such foundational research is essential to determine if this compound or its derivatives hold any promise for future development in pharmacology or other life sciences.

Q & A

Q. What are the standard synthesis protocols for Methyl 4-acetylcyclohexanecarboxylate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via esterification of 4-acetylcyclohexanecarboxylic acid with methanol under acidic catalysis. Key parameters include temperature (typically 60–80°C), solvent choice (e.g., dichloromethane or toluene), and catalyst concentration (e.g., sulfuric acid or p-toluenesulfonic acid). Yield optimization requires careful control of reaction time to avoid side reactions such as over-acetylation or ester hydrolysis. Purity is enhanced by post-synthesis purification via column chromatography or recrystallization using ethanol/water mixtures .

Q. How can this compound be characterized using spectroscopic methods?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming the ester and acetyl group positions. For example, the acetyl group’s carbonyl carbon appears at ~207 ppm in 13C^{13}C NMR, while the methyl ester resonates at ~51 ppm.
  • IR Spectroscopy : Stretching vibrations for the ester carbonyl (~1740 cm1^{-1}) and acetyl carbonyl (~1710 cm1^{-1}) distinguish functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 200.1052 for C10_{10}H16_{16}O3_3) .

Q. What are the primary applications of this compound in organic synthesis?

This compound serves as a versatile intermediate:

  • Multi-Step Synthesis : Its acetyl and ester groups enable participation in nucleophilic acyl substitutions (e.g., Grignard reactions) and reductions (e.g., LiAlH4_4) to yield alcohols or ketones.
  • Derivatization in Analytical Chemistry : Like related esters, it may enhance analyte volatility or detectability in GC-MS or HPLC by forming stable derivatives .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reaction outcomes when using this compound as an intermediate?

  • Reaction Pathway Analysis : Use kinetic studies (e.g., time-resolved NMR) to identify competing pathways, such as unexpected cyclization or elimination.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and intermediates, clarifying steric or electronic effects.
  • Byproduct Characterization : LC-MS or 1H^1H NMR can detect minor products, guiding solvent or catalyst adjustments to suppress side reactions .

Q. How does the stereochemistry of this compound influence its reactivity and application in asymmetric synthesis?

The cyclohexane ring’s chair conformation dictates spatial orientation of substituents:

  • Axial vs. Equatorial Acetyl Groups : Axial acetyl groups increase steric hindrance, slowing nucleophilic attacks but improving selectivity in chiral environments.
  • Diastereomer-Specific Reactivity : For example, trans-4-acetyl derivatives may exhibit higher reactivity in Diels-Alder reactions due to favorable orbital alignment.
  • Chiral Catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce stereocontrol during derivatization .

Q. What methodologies are recommended for analyzing the stability and degradation products of this compound under varying conditions?

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) to simulate long-term storage. Monitor degradation via HPLC with a C18 column and UV detection at 254 nm.
  • Degradation Pathway Elucidation : LC-HRMS identifies hydrolyzed (e.g., 4-acetylcyclohexanecarboxylic acid) or oxidized products (e.g., peroxides).
  • Kinetic Modeling : Fit degradation data to zero- or first-order models to predict shelf-life under specific conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.